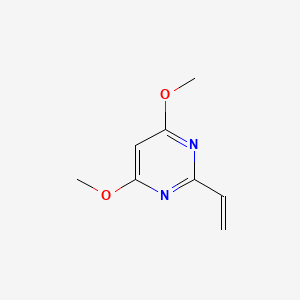![molecular formula C16H15F3N2O B1401739 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone CAS No. 1311279-36-3](/img/structure/B1401739.png)
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl group (a six-membered carbon ring), connected by an ethanone group (a carbonyl group with a methyl group attached). The pyridine ring also has a dimethylamino group and a trifluoromethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a certain degree of complexity due to the presence of multiple functional groups. These include the pyridine ring, the dimethylamino group, the trifluoromethyl group, and the phenyl-ethanone group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyridine ring might participate in electrophilic substitution reactions, while the dimethylamino group could potentially undergo reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethylamino and trifluoromethyl groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a related compound, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The detailed investigation into the reaction mechanism showcased the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which, upon nucleophilic attack by the substrate, facilitates the acylation process. This study highlights the potential use of similar compounds in catalytic applications, promoting efficient and eco-friendly chemical processes (Liu et al., 2014).
Advanced Materials Development
A novel pyridine-containing aromatic diamine monomer has been synthesized for the production of polyimides, demonstrating the compound's role in the development of advanced materials. These polyimides exhibit remarkable thermal stability, optical transparency, and mechanical properties, making them suitable for various industrial applications. This research underscores the importance of such compounds in creating new materials with desirable physical and chemical properties (Yan et al., 2011).
Organic Synthesis
In organic synthesis, compounds with similar structures have been employed as key intermediates for constructing complex molecules. For example, the synthesis of fused α-(Formyl)pyridines from 3-(dichloroacetyl)chromone showcases the compound's utility in generating pharmacologically relevant structures. This demonstrates the potential of such compounds in facilitating diverse synthetic routes towards biologically active molecules (Iaroshenko et al., 2011).
Antimicrobial Activity
The antimicrobial activity of related compounds has been explored, with 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone showing significant efficacy against various microbial strains. This highlights the potential application of similar compounds in developing new antimicrobial agents to combat resistant pathogens (Salimon et al., 2011).
Chemical Characterization and Synthesis
Research on the chemical characterization and synthesis of novel diheteroaryl thienothiophene derivatives, including the treatment of similar compounds, demonstrates their utility in generating a variety of chemically diverse molecules. This versatility is crucial for the discovery and development of new compounds with potential applications in various fields of chemistry and materials science (Mabkhot et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O/c1-10(22)11-5-4-6-12(7-11)14-8-13(16(17,18)19)9-15(20-14)21(2)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDFUFBKDFPSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one](/img/structure/B1401669.png)
![1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone](/img/structure/B1401670.png)
![2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone](/img/structure/B1401673.png)


